molecular formula C21H20FN3O3 B5542719 2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide

2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide

Cat. No. B5542719
M. Wt: 381.4 g/mol
InChI Key: XUDAHTGUCJFEOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide often involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. For example, compounds with similar structures have been synthesized through reactions like catalyst- and solvent-free synthesis under microwave-assisted conditions or through nucleophilic substitution reactions. These methods aim to optimize yields, reduce reaction times, and minimize environmental impact (Moreno-Fuquen et al., 2019; Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), and mass spectrometry. These analyses provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Hao et al., 2017).

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are often explored to modify the compound's structure to enhance its biological activity or to introduce new functional groups that can improve its physicochemical properties (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, play a significant role in the compound's application, especially in drug formulation. Understanding these properties helps in predicting the compound's behavior in biological systems and its suitability for pharmaceutical formulations (Tumosienė et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical agents, and stability under various conditions, are essential for designing compounds with desired biological activities. These properties are influenced by the compound's molecular structure and can be modified through chemical synthesis to achieve specific outcomes (Schroeder et al., 2009).

properties

IUPAC Name

2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-16-5-1-4-15(12-16)21-24-17-13-14(7-8-18(17)28-21)20(27)23-9-3-11-25-10-2-6-19(25)26/h1,4-5,7-8,12-13H,2-3,6,9-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDAHTGUCJFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-N-[3-(2-oxopyrrolidin-1-YL)propyl]-1,3-benzoxazole-5-carboxamide

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